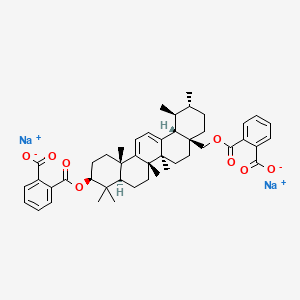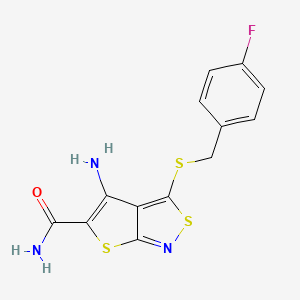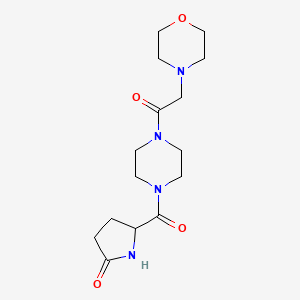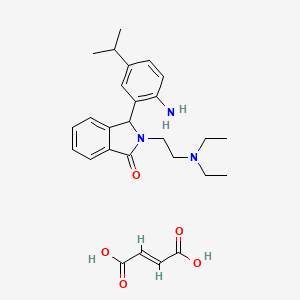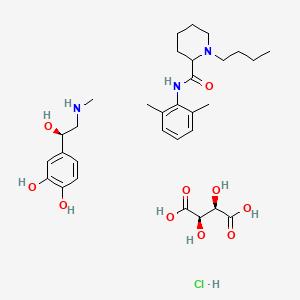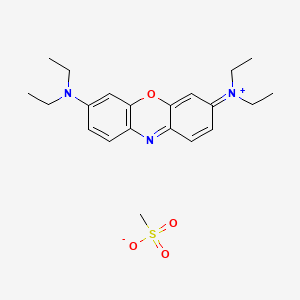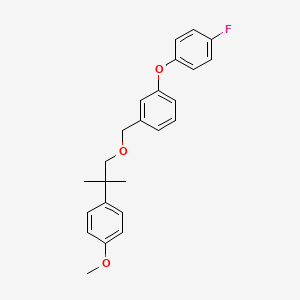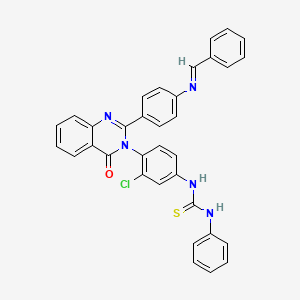
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound with a unique structure that combines elements of thiourea, quinazoline, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of the Phenylmethylene Group: This step involves the reaction of the quinazoline intermediate with a phenylmethylene reagent.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea structures but different substituents.
Quinazoline Derivatives: Compounds with the quinazoline core but different functional groups.
Phenylmethylene Derivatives: Compounds with the phenylmethylene group but different core structures.
Uniqueness
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is unique due to its specific combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
83408-64-4 |
|---|---|
Fórmula molecular |
C34H24ClN5OS |
Peso molecular |
586.1 g/mol |
Nombre IUPAC |
1-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]-3-chlorophenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-29-21-27(38-34(42)37-26-11-5-2-6-12-26)19-20-31(29)40-32(39-30-14-8-7-13-28(30)33(40)41)24-15-17-25(18-16-24)36-22-23-9-3-1-4-10-23/h1-22H,(H2,37,38,42) |
Clave InChI |
WNTOIUYPEDSEMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)NC(=S)NC6=CC=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)




